2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with an appropriate amine, such as benzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenyl and pyridinium compounds.
Scientific Research Applications
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: A related compound used in similar applications, particularly in organic synthesis and materials science.
N-alkylpyridinium photosensitizers: Compounds that share structural similarities and are used in photochemical applications.
Uniqueness
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate is unique due to its specific structural features, including the presence of multiple phenyl groups and the pyridinium core
Biological Activity
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridinium core and multiple phenyl groups, contributing to its stability and reactivity. The molecular formula is C26H24BF4N, and it features a tetrafluoroborate counterion which may influence its solubility and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C26H24BF4N |
Molecular Weight | 448.27 g/mol |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, studies have shown that related pyridinium salts can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain pyridinium derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. A study focusing on structurally related compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Neuroprotective Effects
There is emerging evidence indicating that this compound may have neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit potential benefits in models of neurodegenerative diseases . These effects may be attributed to their ability to cross the blood-brain barrier and interact with neuronal receptors.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of various pyridinium salts was evaluated against Candida albicans and Aspergillus niger. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting significant antifungal activity .
Case Study 2: Cancer Cell Apoptosis
A recent study investigated the apoptotic effects of a series of pyridinium derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with these compounds led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation. Notably, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment .
Properties
IUPAC Name |
(E)-1-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)methanimine;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N2.BF4/c1-5-13-24(14-6-1)23-31-32-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(32)27-19-11-4-12-20-27;2-1(3,4)5/h1-23H;/q+1;-1/b31-23+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDWJLIDCSQAX-AERSPOJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C=N[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)/C=N/[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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